molecular formula C12H15N3O4 B1253453 N-Pyrrolo-2'-deoxycytidine CAS No. 382137-74-8

N-Pyrrolo-2'-deoxycytidine

Cat. No. B1253453
CAS RN: 382137-74-8
M. Wt: 265.26 g/mol
InChI Key: NMRPZKUERWKZCL-IVZWLZJFSA-N
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Description

N-Pyrrolo-2'-deoxycytidine (NPDC) is a nucleoside analog that is commonly used in laboratory experiments and in scientific research applications. NPDC is a modified form of deoxycytidine, a nucleoside found in DNA, and it is used in a variety of contexts, including in the study of DNA replication, gene expression, and protein synthesis. The unique properties of NPDC make it a valuable tool for scientists and researchers, and it has been used in a variety of studies to help gain insights into the inner workings of cells and organisms.

Scientific Research Applications

  • Fluorescent Analog for Oligonucleotides Study : Pyrrolo-dC, a derivative of N-Pyrrolo-2'-deoxycytidine, serves as a fluorescent analog of deoxycytidine. It can be incorporated into oligodeoxyribonucleotides by standard automated synthesis techniques. This property makes it useful for studying oligonucleotides (Berry et al., 2004).

  • Investigating DNA Hairpins : The introduction of modified N-Pyrrolo-2'-deoxycytidine into DNA hairpins affects their thermodynamic stability and fluorescence properties. This has applications in understanding the structural and physicochemical aspects of DNA (Jahnz-Wechmann et al., 2017).

  • Enzyme-Free Nucleic Acids Detection : In a novel method, the fluorescent nucleotide base analog N-Pyrrolo-2'-deoxycytidine has been used for enzyme-free and signal amplified nucleic acids detection. This technique involves catalyzed hairpin assembly and can significantly improve the sensitivity of nucleic acid detection (Duan et al., 2017).

  • Monitoring DNA Transitions : N-Pyrrolo-2'-deoxycytidine analogs have been evaluated for their ability to monitor DNA transitions from duplex to functional structures. This can be a crucial tool in understanding the structural changes in DNA during various biological processes (Bhavsar et al., 2011).

  • RNA Secondary Structure Formation : N-Pyrrolo-2'-deoxycytidine has been used as a probe for monitoring RNA secondary structure formation. Its incorporation into RNA allows for the study of RNA structure and dynamics, making it a valuable tool in RNA research (Tinsley & Walter, 2006).

properties

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-6-2-7-4-15(12(18)14-11(7)13-6)10-3-8(17)9(5-16)19-10/h2,4,8-10,16-17H,3,5H2,1H3,(H,13,14,18)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRPZKUERWKZCL-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CN(C(=O)N=C2N1)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pyrrolo-2'-deoxycytidine

Q & A

Q1: What is the molecular formula and weight of Pyrrolo-dC?

A1: The molecular formula of Pyrrolo-dC is C11H13N3O4 and its molecular weight is 251.24 g/mol.

Q2: What are the key spectroscopic characteristics of Pyrrolo-dC?

A2: Pyrrolo-dC exhibits distinct fluorescence properties. Its fluorescence quantum yield (QY) is sensitive to its environment, being higher in single-stranded DNA (ssDNA) compared to double-stranded DNA (dsDNA). [] This property enables its use as a probe for DNA hybridization and structural transitions. [, ] Specific derivatives of Pyrrolo-dC, like those with 6-aryl substituents, show even more pronounced fluorescence properties with varying sensitivities to their microenvironment. []

Q3: How is Pyrrolo-dC used to study DNA strand separation mechanisms?

A3: Pyrrolo-dC's fluorescence increases upon transitioning from a double-stranded to a single-stranded environment. This property makes it a valuable tool for studying enzymes that induce DNA strand separation, such as DNA methyltransferases. For instance, research on the Cell Cycle Regulated Methyltransferase (CcrM) used Pyrrolo-dC to demonstrate that CcrM binding causes strand separation at the target recognition site. [] This approach has also been crucial in understanding the high fidelity recognition mechanism of CcrM, highlighting the role of strand-separation in achieving selectivity. []

Q4: How is Pyrrolo-dC employed in fluorescence-based assays for polymerase arrival rates?

A4: A method named PARMESAN utilizes Pyrrolo-dC's fluorescence change upon DNA strand separation to measure polymerase arrival rates. By incorporating Pyrrolo-dC at specific DNA locations, researchers can monitor the fluorescence changes as RNA polymerase separates DNA strands during transcription, providing insights into polymerase kinetics. []

Q5: How is Pyrrolo-dC used to study DNA-protein interactions?

A5: The fluorescence properties of Pyrrolo-dC can be used to probe the interactions between DNA and proteins. For example, in studies with DNA photolyase, Pyrrolo-dC was incorporated near a cyclobutylpyrimidine dimer (CPD) lesion. By analyzing changes in fluorescence, researchers could assess the extent of DNA deformation induced by the photolyase binding and the CPD flip-out mechanism. []

Q6: What are the applications of Pyrrolo-dC in biosensing?

A6: Pyrrolo-dC's sensitivity to its environment and its ability to participate in metal-mediated base pairing make it a valuable tool for developing biosensors. One application involves using mismatched Pyrrolo-dC-modified duplex DNA for the highly selective and sensitive detection of silver ions. The interaction of silver ions with the mismatch enhances the fluorescence, providing a quantifiable signal. [] Additionally, Pyrrolo-dC has been employed in the development of fluorescent aptasensors. These sensors utilize unlabeled aptamers and the fluorescence properties of Pyrrolo-dC to detect a range of targets with high specificity and sensitivity. []

Q7: How does Pyrrolo-dC interact with metal ions?

A7: Pyrrolo-dC exhibits a high affinity for silver ions (Ag+), particularly when present as mismatches or in specific configurations within DNA duplexes. [, ] This interaction is highly specific and leads to the formation of stable metal-mediated base pairs. [, ]

Q8: What is the significance of silver ion binding to Pyrrolo-dC?

A8: The binding of silver ions to Pyrrolo-dC significantly enhances the stability of DNA duplexes. This property has been exploited in the development of novel DNA structures, such as parallel-stranded DNA (psDNA), where the incorporation of Pyrrolo-dC-Ag+-Pyrrolo-dC base pairs dramatically increases the melting temperature of the duplex. [] Additionally, the selective binding of silver ions to Pyrrolo-dC can be utilized in the development of metal-responsive DNA structures and nanomaterials. []

Q9: How do modifications to the Pyrrolo-dC structure affect its properties?

A9: Substitutions at the 6-position of the pyrrolo[2,3-d]pyrimidine ring system in Pyrrolo-dC can significantly influence its fluorescence properties and its impact on DNA duplex stability. For instance, the 6-methoxymethyl derivative of Pyrrolo-dC is stabilizing towards hybrid formation, while the 6-methyl derivative is destabilizing. [] Moreover, 6-aryl substitutions, especially those with phenyl and pyridinyl groups, not only enhance duplex stability, particularly in psDNA, but also impact fluorescence properties and silver-ion binding. []

Q10: How does the presence of a linker or side chain affect the functionality of Pyrrolo-dC?

A10: Incorporating linkers or side chains on Pyrrolo-dC allows for further functionalization and fine-tuning of its properties. For instance, attaching an alkynyl side chain with a terminal triple bond allows for the conjugation of fluorescent dyes via click chemistry. [] This conjugation strategy expands the applications of Pyrrolo-dC in fluorescence-based assays and imaging techniques.

Q11: Have there been computational studies on Pyrrolo-dC?

A11: Yes, computational studies, including molecular docking and quantum chemical calculations, have been employed to investigate the interactions of Pyrrolo-dC with DNA and other molecules. [] These studies help elucidate the structural basis for the observed fluorescence properties and binding affinities.

Q12: What analytical techniques are commonly used to characterize Pyrrolo-dC and its interactions?

A12: Various analytical techniques are employed in Pyrrolo-dC research. Common methods include:

  • UV/Vis Spectroscopy: To assess the absorption properties and monitor hybridization events. [, , ]
  • Fluorescence Spectroscopy: To study the emission properties, environmental sensitivity, and interactions with other molecules. [, , , , , ]
  • Circular Dichroism (CD) Spectroscopy: To examine the structural conformation and changes in DNA upon Pyrrolo-dC incorporation. []
  • Mass Spectrometry (MS): To determine the molecular weight and analyze the composition of Pyrrolo-dC-containing molecules. [, ]
  • Gel Electrophoresis: To separate and analyze DNA fragments containing Pyrrolo-dC. []

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